molecular formula C29H28N4O6 B15285972 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate

Cat. No.: B15285972
M. Wt: 528.6 g/mol
InChI Key: NCZXTUHFIKZNNH-UHFFFAOYSA-N
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Description

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate is a complex organic compound that belongs to the class of benzotriazines. This compound is notable for its unique structure, which includes a benzotriazine ring, a tert-butyl group, and a fluorenylmethoxycarbonyl-protected serine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate typically involves multiple steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using a base and heating.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Attachment of the Fluorenylmethoxycarbonyl-Protected Serine: This step involves the coupling of the benzotriazine derivative with fluorenylmethoxycarbonyl-protected serine using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine N-oxides, while reduction can produce benzotriazine hydrides.

Scientific Research Applications

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate involves its interaction with specific molecular targets and pathways. The benzotriazine ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions. The fluorenylmethoxycarbonyl-protected serine moiety can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound is similar in structure but lacks the tert-butyl and fluorenylmethoxycarbonyl-protected serine groups.

    1,2,3-benzotriazin-4(3H)-one: Another related compound, differing in the absence of the hydroxyl group at the 3-position.

Uniqueness

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate is unique due to its combination of a benzotriazine ring, a tert-butyl group, and a fluorenylmethoxycarbonyl-protected serine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXTUHFIKZNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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